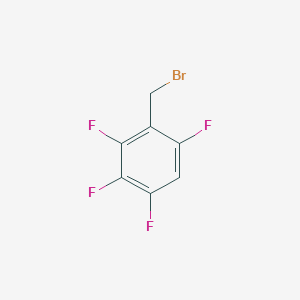
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene: is an organofluorine compound characterized by the presence of a bromomethyl group attached to a tetrafluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,4,5-tetrafluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted tetrafluorobenzene.
Applications De Recherche Scientifique
2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms on the benzene ring further enhances the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- Bromomethane
Comparison
Compared to other bromomethyl-substituted compounds, 2-(Bromomethyl)-1,3,4,5-tetrafluorobenzene is unique due to the presence of multiple fluorine atoms on the benzene ring. This fluorination significantly alters its chemical properties, such as increasing its lipophilicity and metabolic stability, making it more suitable for applications in pharmaceuticals and material science .
Propriétés
Numéro CAS |
53001-72-2 |
|---|---|
Formule moléculaire |
C7H3BrF4 |
Poids moléculaire |
243.00 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,3,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C7H3BrF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2 |
Clé InChI |
AUZMLJKBTSGBDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-hydroxy-2-[(5-methyl-2-furyl)methyl]malonate](/img/structure/B14146047.png)
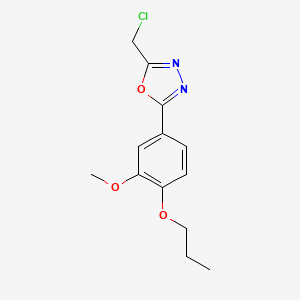

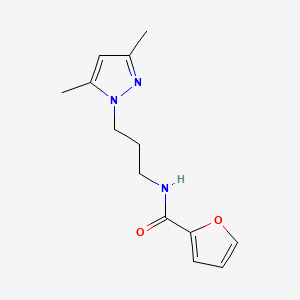

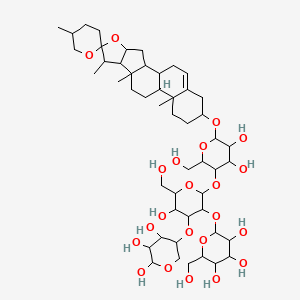
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
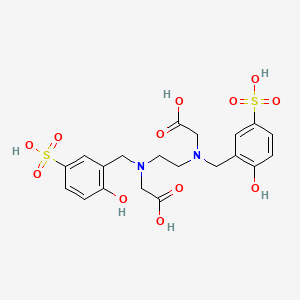
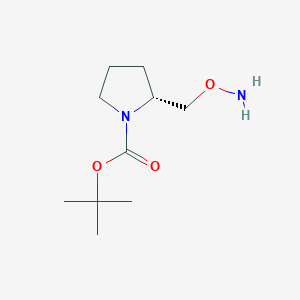
![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

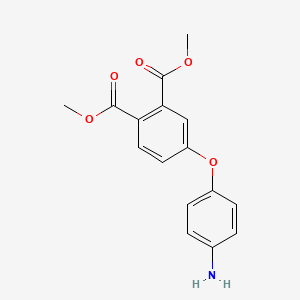
![2-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B14146136.png)
